N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Description
N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-9(2)22-14-11(6-17-22)15(24)21(8-16-14)7-13(23)18-12-5-10(3)19-20(12)4/h5-6,8-9H,7H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVOTMERBQUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the field of biochemistry and molecular biology. Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent or a biochemical tool.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s chemical properties make it valuable in industrial applications, such as the development of new materials, catalysts, and chemical processes. Its stability and reactivity are leveraged to create products with enhanced performance and functionality.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- Trimethoxyphenylsilane
- Tirzepatide
- Semaglutide
Comparison: Compared to similar compounds, N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide stands out due to its unique combination of pyrazole and pyrazolopyrimidine structures. This distinct configuration contributes to its specific chemical reactivity and potential applications. While compounds like trimethoxyphenylsilane are primarily used in material science and industrial applications, this compound’s versatility extends to biological and medicinal research, highlighting its broader scope of utility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
